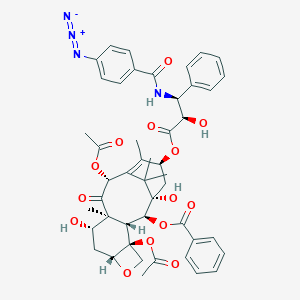

Azidotaxol

Description

Properties

CAS No. |

153695-19-3 |

|---|---|

Molecular Formula |

C47H50N4O14 |

Molecular Weight |

894.9 g/mol |

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[(4-azidobenzoyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C47H50N4O14/c1-24-31(63-43(59)36(55)35(27-13-9-7-10-14-27)49-41(57)28-17-19-30(20-18-28)50-51-48)22-47(60)40(64-42(58)29-15-11-8-12-16-29)38-45(6,32(54)21-33-46(38,23-61-33)65-26(3)53)39(56)37(62-25(2)52)34(24)44(47,4)5/h7-20,31-33,35-38,40,54-55,60H,21-23H2,1-6H3,(H,49,57)/t31-,32-,33+,35-,36+,37+,38-,40-,45+,46-,47+/m0/s1 |

InChI Key |

GVICBXRQYJAMJC-MZXODVADSA-N |

SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=C(C=C6)N=[N+]=[N-])O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Synonyms |

3'-(4-azidobenzamido)taxol AzB-taxol azidotaxol N-((3,5-(3)H)-4-azidobenzoyl)-N-debenzoyltaxol N-(4-azidobenzoyl)-N-debenzoyltaxol |

Origin of Product |

United States |

Synthetic Methodologies for Azidotaxol and Its Research Oriented Derivatives

Strategic Approaches for Azidotaxol Core Structure Elaboration

The elaboration of the this compound core structure primarily leverages existing taxane (B156437) scaffolds, with a focus on semisynthetic routes that allow for the precise introduction of the azide (B81097) functional group.

Semisynthetic Pathways from Precursor Taxanes

The most practical and widely adopted approach for obtaining this compound and its research-oriented derivatives involves semisynthesis from readily available precursor taxanes. Paclitaxel (B517696), commonly known as Taxol, is a key starting material for such modifications acs.orgresearchgate.net. For instance, 7-deoxy-7α-azidopaclitaxel can be prepared through a semisynthetic pathway starting from paclitaxel-7-O-triflate acs.orgresearchgate.net. This involves the modification of the C-7 position of the paclitaxel molecule.

Advanced Synthetic Transformations for this compound Scaffolds

Given the intricate and highly functionalized nature of the taxane core, the total synthesis of this compound from basic chemical building blocks is generally not a practical or efficient route for research or industrial production nih.govmdpi.com. Instead, advanced synthetic transformations for this compound scaffolds primarily involve regioselective functionalization of existing taxane structures. These transformations focus on introducing the azide group at specific, reactive positions on the taxane skeleton, such as the C-2 or C-7 positions, and subsequently modifying these azido-taxane intermediates. For example, the synthesis of 2-m-azidotaxol and 2-m-azidobaccatin III demonstrates the feasibility of introducing azide moieties at the C-2 position, leading to analogs with notable biological activity researchgate.net. The strategic placement of photoaffinity groups, including azides, at the C-2, C-7, and C-3' positions of paclitaxel has been explored for biological probing applications researchgate.net.

Functionalization Techniques for this compound Derivatization

The azide functional group is highly versatile for chemical modification, particularly in the context of bioorthogonal chemistry, allowing for the creation of diverse this compound analogs tailored for specific research applications.

Integration of Azide Moieties for Bioorthogonal Chemical Ligation

The integration of azide moieties into organic molecules, including complex structures like taxanes, is a cornerstone of bioorthogonal chemistry. Azide groups are favored due to their small size, chemical inertness under physiological conditions, and unique reactivity, which allows them to undergo highly selective reactions in complex biological environments without interfering with native biochemical processes physionet.orgjk-sci.com. Common chemical strategies for introducing azide groups include nucleophilic substitution and diazo transfer reactions physionet.orgjk-sci.com.

Once incorporated, the azide moiety serves as a bioorthogonal "chemical handle" for subsequent conjugation reactions. The most prominent bioorthogonal chemical ligations involving azides are:

Staudinger Ligation: This reaction involves the selective reaction of an azide with a triarylphosphine to form a stable amide bond physionet.orglumiprobe.comnumberanalytics.com. It is catalyst-free and proceeds efficiently in aqueous environments, making it suitable for biological systems numberanalytics.com.

Azide-Alkyne Cycloaddition (Click Chemistry): This includes both copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC, or copper-free click reaction) nih.govphysionet.orglumiprobe.comcsic.esresearchgate.net. CuAAC is known for its fast kinetics, high yields, and specificity, while SPAAC offers a copper-free alternative, crucial for applications in living systems where copper can be toxic physionet.orglumiprobe.comcsic.es. These reactions form stable 1,2,3-triazole linkages nih.govresearchgate.net.

These ligation techniques enable the covalent attachment of this compound to various probes (e.g., fluorescent dyes, biotin (B1667282), or other biomolecules) for diverse research purposes lumiprobe.comresearchgate.netwindows.net.

Diversification Strategies for this compound Analogs for Specific Research Applications

The strategic diversification of this compound analogs, primarily through the azide handle, has opened avenues for various research applications, particularly in understanding the molecular mechanisms of taxanes. The azide group allows for the creation of compound libraries for structure-activity relationship (SAR) profiling csic.es.

Specific research findings include:

Photoaffinity Labeling: this compound derivatives have been instrumental as photoaffinity probes to precisely map the binding sites of taxanes on β-tubulin, the primary molecular target of paclitaxel. Studies have identified taxol-binding sequences at the N-terminal 31 residues and positions 217–231 of the β-subunit of tubulin through specific photoaffinity labeling with this compound derivatives. For instance, [3H]-3'-(p-azidobenzamido)-taxol and [3H]-2-(m-azidobenzoyl)-taxol were found to cross-link to specific amino acid residues of β-tubulin researchgate.net.

Biological Probes and Imaging: The azide functionality facilitates the development of this compound as a probe for non-invasive imaging in living systems, enabling the visualization of its cellular distribution and interactions lumiprobe.com. This capability is crucial for studying cellular processes and the dynamics of drug-target engagement.

Activity and Potency Studies: Research has shown that certain azido-substituted taxanes, such as 2-m-azidotaxol and 2-m-azidobaccatin III, can exhibit comparable or even greater activity than paclitaxel itself in inhibiting cancer cell proliferation and reorganizing microtubules, highlighting the potential for azide incorporation to maintain or enhance biological potency researchgate.net.

Molecular Mechanism of Action and Target Identification Studies of Azidotaxol

Photoaffinity Labeling Methodologies for Azidotaxol Target Elucidation

Photoaffinity labeling has been a important technique in defining the molecular interactions between taxanes and their primary cellular target, tubulin. This method utilizes photoreactive analogs of a compound, such as this compound, which upon irradiation with UV light, form a covalent bond with their binding partners, allowing for the identification of the binding site.

Elucidation of Microtubule-Associated Binding Sites

Early studies using [3H]taxol for direct photoaffinity labeling demonstrated that taxol preferentially binds to the β-subunit of tubulin. This binding was shown to be competitive with unlabeled taxol, indicating a specific interaction at the taxol-binding site on the microtubule.

To further refine the location of this binding site, various photoaffinity analogs of taxol have been synthesized and utilized. For instance, [3H]3'-(p-azidobenzamido)taxol was found to photolabel the N-terminal 31 amino acids of β-tubulin. Another analog, [3H]2-(m-azidobenzoyl)taxol, also specifically photolabels β-tubulin, and this interaction is competed by both taxol and its unlabeled counterpart, confirming they share a common binding domain. These photoaffinity labeling studies have been instrumental in confirming that the primary binding site for the taxane (B156437) class of drugs resides within the β-tubulin subunit of the microtubule heterodimer.

Precise Mapping of Specific Residues within the Taxol-Binding Pocket

To pinpoint the exact amino acid residues involved in the taxol-binding pocket, researchers have employed a combination of photoaffinity labeling and mass spectrometry. After photolabeling β-tubulin with a photoreactive this compound analog, the protein is subjected to enzymatic digestion. The resulting radiolabeled peptides are then purified and sequenced.

Using this approach with [3H]2-(m-azidobenzoyl)taxol, a major photolabeled domain was identified as the peptide containing amino acid residues 217-231 of β-tubulin. nih.gov Further studies with an epothilone (B1246373) A photoprobe, which also binds to the taxane site, identified the β-tubulin peptides TARGSQQY and TSRGSQQY (residues 274–281 in different β-tubulin isotypes) as targets. These findings, combined with computational modeling and cryo-electron microscopy, have provided a detailed map of the taxol-binding pocket, revealing key interactions between the drug and specific amino acid residues within β-tubulin that are crucial for its microtubule-stabilizing activity.

Advanced Approaches for Investigating this compound-Biomolecule Interactions

Beyond traditional photoaffinity labeling, advanced techniques have been employed to gain a deeper understanding of the interactions between this compound and its biological targets. These methods allow for a broader and more quantitative analysis of these interactions in complex biological systems.

Chemical Proteomic Profiling for this compound Interactor Discovery

Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein interactors of small molecules like this compound. This approach typically involves the use of a "clickable" photoaffinity probe, which contains both a photoreactive group (like the azido (B1232118) group in this compound) and a bioorthogonal handle (such as an alkyne or azide) for subsequent enrichment.

The general workflow for chemical proteomic profiling to identify this compound interactors would involve:

Probe Design and Synthesis : An this compound analog is synthesized with a clickable tag, such as an alkyne group.

Live Cell Labeling : The probe is incubated with living cells, allowing it to bind to its protein targets.

Photo-crosslinking : The cells are irradiated with UV light to covalently link the azido group of the probe to its binding partners.

Cell Lysis and Click Chemistry : The cells are lysed, and a reporter tag (e.g., biotin-azide) is attached to the probe-protein complexes via a click reaction.

Affinity Purification : The biotin-tagged protein complexes are enriched from the cell lysate using streptavidin beads.

Mass Spectrometry : The enriched proteins are identified and quantified by mass spectrometry.

While specific studies solely focused on this compound are not extensively documented, proteomic analyses of other taxanes have identified proteins involved in microtubule regulation and have provided insights into mechanisms of taxane resistance. For example, proteomic profiling of cancer cells resistant to paclitaxel (B517696) has revealed alterations in the expression of various tubulin isotypes and microtubule-associated proteins. This approach holds significant potential for discovering novel interactors of this compound beyond tubulin, which could shed light on its broader biological effects.

Biophysical Characterization of this compound-Protein Complexes

A variety of biophysical techniques can be employed to characterize the interaction between this compound and its protein targets at a molecular level. These methods provide valuable information on the binding affinity, kinetics, and structural changes that occur upon complex formation.

| Biophysical Technique | Information Gained | Relevance to this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides insights into the three-dimensional structure and dynamics of the this compound-protein complex in solution. Can be used to map the binding interface and determine the conformation of the bound ligand. | Studies on other taxanes have used NMR to elucidate their bioactive conformations when bound to tubulin, revealing subtle but important structural changes upon binding. |

| X-ray Crystallography | Can provide a high-resolution, static picture of the this compound-protein complex, revealing the precise atomic interactions between the drug and its binding site. | While challenging for large and dynamic proteins like tubulin, crystal structures of tubulin in complex with various ligands have been solved, providing a framework for understanding this compound binding. |

| Surface Plasmon Resonance (SPR) | A label-free technique used to measure the kinetics (on- and off-rates) and affinity of the interaction between this compound and a target protein immobilized on a sensor chip. | SPR can be used to quantitatively compare the binding of different this compound analogs to tubulin or other potential protein interactors. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). | ITC can be used to determine the driving forces behind the this compound-protein interaction and to screen for compounds that bind to the same site. |

These biophysical methods, often used in combination, provide a comprehensive understanding of the molecular recognition events that govern the biological activity of this compound.

Dissecting On-Target and Off-Target Engagements of this compound as a Chemical Probe

One of the most well-characterized off-target interactions of taxanes is with the multidrug resistance protein P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump. Photoaffinity analogs of taxol have been used to demonstrate direct binding to P-gp, and this interaction is a major mechanism of acquired resistance to taxane-based chemotherapy.

To differentiate between on-target and off-target effects, a multi-pronged approach is often necessary:

Competitive Binding Assays : The ability of excess unlabeled taxol to compete with this compound for binding to a particular protein is a strong indicator of a specific interaction at the taxol-binding site.

Structure-Activity Relationship (SAR) Studies : Comparing the effects of a series of this compound analogs with varying affinities for tubulin can help to correlate the on-target binding with the observed cellular phenotype.

Genetic Approaches : Using cell lines with genetic modifications, such as the knockout or overexpression of a suspected off-target protein, can help to elucidate its role in the cellular response to this compound. For example, comparing the effects of this compound in cells with and without P-gp expression can clarify the contribution of this off-target interaction.

Cellular Thermal Shift Assay (CETSA) : This method assesses the thermal stability of proteins in the presence of a ligand. Binding of a drug to its target protein can either stabilize or destabilize the protein, leading to a shift in its melting temperature. CETSA can be used to confirm direct target engagement in intact cells and to identify off-target interactors.

By employing these strategies, researchers can build a more complete picture of the molecular interactions of this compound, separating its intended effects on microtubule dynamics from other cellular engagements. This is crucial for the interpretation of data generated using this compound as a chemical probe and for the development of more specific and effective therapeutic agents.

Applications of Azidotaxol in Chemical Biology and Systems Biology Research

Azidotaxol as a Chemical Probe for Microtubule Dynamic Processes

This compound's ability to interact with tubulin and microtubules, similar to its parent compound paclitaxel (B517696), makes it an invaluable chemical probe for studying microtubule dynamics.

In Vitro and Cellular Visualization of Microtubule Cytoskeleton

This compound derivatives have been successfully employed for the visualization of microtubule cytoskeletons both in vitro and within living cells. Specific photoaffinity labeling using this compound derivatives has been instrumental in mapping the taxol-binding sequences on the β-subunit of tubulin, specifically at the N-terminal 31 residues and positions 217–231. This highlights its utility in pinpointing drug-binding sites on complex protein structures.

Fluorescent taxoids, which are often derivatives designed with similar principles to this compound for labeling, enable direct and specific visualization of cytoplasmic microtubules, mitotic spindles, and centrosomes. These probes allow for rapid and accurate observation of native or mildly fixed cellular microtubules, offering an advantage over traditional immunofluorescence methods. For instance, fluorescent taxoids like FLUTAX (7-O-[N-(4'-fluoresceincarbonyl)-L-alanyl]taxol) and ROTAX (7-O-[N-(4'-tetramethylrhodaminecarbonyl)-L-alanyl]taxol) have been shown to induce microtubule assembly from GDP-tubulin and allow for their visualization under a fluorescence microscope, revealing individual microtubules, entanglements, and even radial structures resembling asters. These probes effectively label microtubules in various cell types, including Drosophila nurse cells, with varying signal intensities and penetration rates depending on the specific probe and concentration.

Quantitative Kinetic and Thermodynamic Analysis of Tubulin Polymerization

While direct quantitative kinetic and thermodynamic analyses specifically using this compound are less commonly detailed in general literature compared to its parent compound, paclitaxel (Taxol), the principles derived from paclitaxel studies are highly relevant. Paclitaxel is known to induce tubulin polymerization, and its kinetic and thermodynamic behaviors have been extensively studied in vitro using purified tubulin.

Studies on paclitaxel-induced tubulin assembly reveal a critical concentration of 0.1 mg/mL at 37°C, proceeding through two pseudo-first-order processes: a fast phase followed by a slow phase. The rate constants for both phases increase linearly with tubulin concentration, indicating a true pseudo-first-order process. The temperature dependence of the polymerization rate is biphasic, with apparent activation enthalpies of 13.0 and 50.8 kcal/mol above and below 26°C, respectively. Similarly, the temperature dependence of equilibrium constants is biphasic, with standard enthalpy changes (ΔH°) of 7.4 and 22.5 kcal/mol above and below 30°C, and standard entropy changes (ΔS°) of 50.3 and 101.0 cal/(deg·mol) at high and low temperatures, respectively. This suggests that paclitaxel-induced tubulin assembly is largely an entropy-driven process.

Bioorthogonal Chemistry Applications with this compound Conjugates

The azide (B81097) group present in this compound makes it an ideal candidate for bioorthogonal chemistry applications, allowing for the specific and efficient conjugation of various molecules without interfering with native biological processes. This "click chemistry" approach has revolutionized the study of biomolecules in situ.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Bioconjugation

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as the "gold standard" of click chemistry, is a highly efficient and versatile reaction for bioconjugation. This reaction involves the selective formation of a 1,4-disubstituted 1,2,3-triazole ring between an azide (like that on this compound) and a terminal alkyne, catalyzed by copper(I).

Key Features of CuAAC:

Fast reaction kinetics: Enables rapid labeling.

Quantitative yields: Ensures high efficiency of conjugation.

Minimal byproducts: Simplifies purification.

High chemospecificity and regioselectivity: Reduces off-target reactions.

In the context of this compound, CuAAC allows researchers to attach various reporter molecules (e.g., fluorescent dyes, biotin (B1667282) tags, affinity labels) to the this compound scaffold. This enables the tracking of this compound's cellular localization, its interaction with microtubules, or the identification of other binding partners. For example, fluorescent labeling and imaging studies of biomolecules commonly utilize CuAAC to link azide-labeled biomolecules, such as DNA, to alkyne-based fluorescent dyes. While powerful, a limitation of CuAAC for in vivo or live-cell applications is the cytotoxicity of copper ions.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in this compound Labeling

To overcome the cytotoxicity associated with copper in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) emerged as a crucial copper-free click chemistry alternative. Developed by Bertozzi's team in 2004, SPAAC utilizes strained cyclooctynes (e.g., OCT, BCN, DBCO, DIBO, DIFO) that react with azides without the need for a metal catalyst. The reaction is driven by the release of ring strain in the cyclooctyne.

Key Features of SPAAC:

Copper-free: Eliminates copper-related toxicity, making it suitable for live-cell and in vivo applications.

Bioorthogonal: Does not interfere with native biological processes.

Biocompatible: Can be performed under physiological conditions.

Although the reaction kinetics of SPAAC are generally slower than CuAAC, its biocompatibility is a significant advantage for labeling biomolecules in living systems. This compound's azide group readily participates in SPAAC reactions, allowing for the labeling of microtubules or other cellular structures with various probes in a non-toxic manner. This has been particularly useful for site-specific fluorescent labeling of biomolecules, such as RNA, with nearly 100% efficiency. SPAAC, in conjunction with genetically encoded protein tags, allows for the precise labeling of proteins of interest in live and fixed cells.

Staudinger Ligation in this compound-Mediated Research

The Staudinger Ligation is another powerful bioorthogonal reaction that can be utilized with this compound for bioconjugation and labeling. This reaction involves the chemoselective coupling of an azide (on this compound) with a phosphine (B1218219) to form an aza-ylide intermediate, which then rearranges to form a stable amide bond.

Key Features of Staudinger Ligation:

Catalyst-free: Does not require metal catalysts, similar to SPAAC.

High yields: Achieves efficient conjugation, even in aqueous environments.

Biocompatible: Proceeds readily at physiological pH and is suitable for in vivo applications.

Chemoselective: Azides and phosphines are largely absent in biological systems, ensuring specificity.

The Staudinger ligation has found widespread application in chemical biology, particularly for metabolic labeling and the preparation of bioconjugates. For this compound-mediated research, this ligation offers a method to covalently attach various molecules to the this compound scaffold, enabling studies such as protein-protein interactions, cellular localization, or the development of targeted drug delivery systems. The reaction is known to retain stereochemistry at the α-carbon of azides, which is crucial for maintaining the biological activity of complex molecules like taxoids.

This compound in Activity-Based Protein Profiling (ABPP) Methodologies

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic technique employed for the functional interrogation of enzymes directly within complex proteomes. nih.govwikipedia.org Unlike traditional proteomic methods that quantify protein abundance, ABPP focuses on the functional state of enzymes by directly monitoring the availability of their active sites. nih.gov This is achieved through the use of small-molecule probes, typically composed of a reactive group (or "warhead") that covalently links to a nucleophilic residue in the active site of an active enzyme, and a tag (e.g., a fluorophore, biotin, or an alkyne/azide). nih.gov

This compound, by virtue of its azido (B1232118) functional group, is particularly well-suited for integration into click-chemistry-enabled ABPP methodologies. The azide moiety serves as a bioorthogonal handle, allowing for selective and efficient covalent tagging of labeled proteins with complementary alkyne- or cyclooctyne-containing reporter tags. This "click chemistry" approach facilitates the visualization, enrichment, and identification of target enzymes. The application of this compound-based probes in ABPP allows researchers to:

Monitor Enzyme Activity: Directly assess the catalytic activity of enzymes in native biological systems, including in vitro and in vivo settings. wikipedia.orguni-freiburg.de This provides insights into enzyme function that cannot be obtained solely from protein expression levels, especially for enzymes that exist as inactive zymogens or interact with endogenous inhibitors. nih.gov

Identify Active Enzyme Subsets: Profile specific enzyme classes within a proteome, enabling the discovery of novel enzymes involved in various physiological and pathological processes. nih.govgoogle.com

Evaluate Inhibitor Selectivity: When combined with advanced mass spectrometry techniques, such as Multi-dimensional Protein Identification Technology (MudPIT), ABPP-based approaches can be utilized for in-depth profiling and to test the selectivity of inhibitors against hundreds of targets simultaneously. nih.govnih.gov

Contributions to Glycobiology and Glycan Engineering Research Through this compound-Based Probes

Glycans, complex sugar polymers, play crucial roles in numerous cellular and biological functions, including protein structure, cell-cell recognition, and disease progression. epa.govjst.go.jp Research in glycobiology and glycan engineering heavily relies on molecular tools to study the structure, function, biosynthesis, and biology of saccharides. uni-freiburg.deepa.gov this compound-based probes offer significant contributions in this field through the strategy of metabolic glycoengineering (MGE).

Metabolic glycoengineering involves feeding cells unnatural monosaccharide derivatives, such as azido sugars, which are then incorporated into cellular glycans by the cell's native biosynthetic machinery. uni-freiburg.deresearchgate.net In the context of this compound, if designed as a metabolically active precursor or as a probe that can be incorporated into glycan structures, its azido group serves as a unique chemical handle. Once incorporated, this azido group can be covalently tagged either ex vivo or in vivo using highly specific bioorthogonal chemistries, such as the Staudinger ligation or the strain-promoted [3+2] cycloaddition (click chemistry). researchgate.net

This two-step chemical reporter strategy enables:

Visualization of Glycans: Tagging with fluorescent dyes allows for the imaging and localization of specific glycoconjugates within cells and living animals. researchgate.net

Enrichment and Proteomic Analysis: Coupling with affinity tags, such as biotin, facilitates the enrichment of specific glycoconjugate types for subsequent proteomic analysis, offering a powerful means to understand glycan-protein interactions and glycosylation patterns. researchgate.net

Study of Glycan Biosynthesis: By introducing this compound-based probes, researchers can investigate the pathways of glycan biosynthesis and glycosylation processes, providing insights into their regulation and dysregulation in various biological contexts. uni-freiburg.de

Integration of this compound in Combinatorial Chemical Biology Libraries for Target Discovery

Combinatorial chemical biology libraries are vast collections of diverse chemical compounds systematically designed and stored for high-throughput screening against specific biological targets. nih.govwikipedia.org These libraries are instrumental in drug discovery and target identification by exploring a wide range of chemical space. nih.gov The integration of compounds like this compound into such libraries, or their use in conjunction with them, offers unique avenues for target discovery.

This compound, as a taxane (B156437) derivative with a reactive azido group, can be incorporated into combinatorial libraries in several ways:

Building Block for Diversity-Oriented Synthesis (DOS): this compound's core taxane structure, combined with its azido handle, can serve as a scaffold or a building block in diversity-oriented synthesis (DOS). nih.govgoogle.com DOS aims to generate structurally diverse compounds from a limited set of starting materials and reactions, thereby maximizing the chemical space explored. By introducing this compound as a component, libraries can be created that retain the taxane's inherent biological relevance (e.g., microtubule targeting) while introducing new functionalities via the azide for further chemical modifications or target interactions.

Probes in Dynamic Combinatorial Chemistry (DCC): Dynamic Combinatorial Chemistry (DCC) involves the reversible assembly of building blocks to form libraries that can evolve towards the best fit for a given biological target. nih.govgoogleapis.comuni-freiburg.de An this compound-based compound could be a component in such a dynamic library, allowing for the in situ selection of optimal binders based on its taxane scaffold and the reactive azido group.

Screening with DNA-Encoded Libraries (DELs): While not directly a component of a DEL, this compound-based probes could be used in conjunction with DELs. DELs are collections of small molecules linked to amplifiable DNA tags, enabling the screening of billions of compounds against protein targets. google.com The azido group on this compound could potentially be used to functionalize targets or to create affinity reagents that interact with library members, facilitating target deconvolution.

Chemical Proteomics for Target Deconvolution: When this compound or its derivatives are used in phenotypic screens from combinatorial libraries, their azido handle can be exploited in chemical proteomics approaches. This involves using the azido group to covalently capture and identify the cellular targets that interact with the compound, helping to elucidate its mechanism of action and identify novel drug targets.

The strategic incorporation of this compound's azido functionality within these library frameworks significantly enhances the capabilities for identifying novel biological targets and understanding complex molecular interactions in chemical biology.

Structure Activity Relationship Sar Studies for Azidotaxol Analogs and Derivatives

Computational Approaches in Azidotaxol SAR Analysis

Computational methods play an increasingly important role in SAR analysis and rational drug design, providing insights into molecular interactions and predicting biological activity azolifesciences.comresearchgate.net. For this compound and its analogs, computational approaches can complement experimental SAR studies.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and dynamics simulations are powerful tools for studying the binding of small molecules to their protein targets frontiersin.orgmdpi.comrasayanjournal.co.innih.govijpras.com. In the context of this compound, these methods can be used to:

Predict Binding Conformation: Determine the likely orientation and conformation of this compound and its analogs when bound to tubulin iupac.orgresearchgate.net.

Identify Key Interactions: Pinpoint specific amino acid residues in tubulin that interact with different parts of the this compound structure through hydrogen bonds, hydrophobic interactions, and other forces frontiersin.orgmdpi.com.

Assess Binding Affinity: Estimate the strength of the binding interaction between this compound derivatives and tubulin mdpi.com.

Study Dynamic Behavior: Molecular dynamics simulations can provide information about the flexibility of both the ligand and the protein, and how their conformations change over time upon binding frontiersin.orgmdpi.comresearchgate.net.

While specific studies on the molecular docking and dynamics of this compound were not prominently found, these techniques have been widely applied to study the interaction of Paclitaxel (B517696) and other taxanes with tubulin, providing a framework for similar studies on this compound iupac.orgresearchgate.netresearchgate.net.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling aims to build predictive models that correlate structural descriptors of compounds with their biological activities azolifesciences.comresearchgate.netyoutube.comyoutube.comnih.gov. For this compound derivatives, QSAR modeling could involve:

Descriptor Calculation: Computing various molecular descriptors that capture the chemical and physical properties of this compound analogs (e.g., electronic, steric, hydrophobic parameters) youtube.com.

Model Building: Using statistical methods (e.g., regression analysis, machine learning) to build a mathematical model that relates the structural descriptors to the observed biological activity (e.g., cytotoxicity, tubulin binding affinity) researchgate.netyoutube.comnih.gov.

Activity Prediction: Using the developed QSAR model to predict the biological activity of new, untested this compound derivatives youtube.comnih.gov.

Identifying Key Structural Features: Analyzing the QSAR model to identify which structural descriptors are most important for biological activity, providing further insights into the SAR mdpi.comnih.gov.

QSAR studies have been conducted on sets of taxoids, including Paclitaxel and Docetaxel (B913) derivatives, to predict their biological activities researchgate.net. Applying similar QSAR methodologies to a dataset of this compound analogs with varying substitutions would be valuable for understanding the impact of the azido (B1232118) group and other modifications on activity and for guiding the synthesis of more potent or selective compounds.

Advanced Analytical and Spectroscopic Characterization of Azidotaxol and Its Bioconjugates

High-Resolution Mass Spectrometry for Azidotaxol Structural and Quantitative Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural and quantitative analysis of complex molecules like this compound. HRMS provides highly accurate mass-to-charge ratio (m/z) measurements, often to several decimal places, which allows for the determination of the elemental composition of a compound csic.esresearchgate.net. This precision is crucial for confirming the successful synthesis of this compound and its bioconjugates and for differentiating them from compounds with similar nominal masses but distinct elemental formulas csic.es.

The ability of HRMS to provide "exact mass" measurements enhances confidence in identifying the compound of interest and reduces the risk of interference from contaminants. While HRMS alone cannot distinguish isomers, its high resolving power allows for the separation of ions with very close m/z values csic.esresearchgate.net. This is particularly valuable in analyzing complex reaction mixtures or biological samples containing this compound and its metabolites or conjugates. Studies on taxanes and related compounds have utilized HRMS for structural confirmation and analysis. The coupling of HRMS with separation techniques like liquid chromatography (LC-HRMS) further improves its capability for quantitative analysis in complex matrices.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed this compound Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules, providing information about the connectivity, functional groups, and stereochemistry of a compound. For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR techniques are essential to fully characterize its intricate taxane (B156437) core and the appended azido (B1232118) group.

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) provide fundamental information about the types of hydrogen and carbon atoms present and their chemical environments. More advanced 2D NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are critical for establishing correlations between nuclei and mapping the covalent structure of this compound. These techniques help in assigning resonances and confirming the positions of substituents, including the azido moiety. NMR studies have been successfully applied to determine the conformation and structure of taxol and its analogs.

2D IR Photon Echo Spectroscopy of Azido-Probes for Biomolecular Dynamics

The azido group (-N₃) is a valuable vibrational probe for studying biomolecular dynamics using techniques like two-dimensional infrared (2D IR) photon echo spectroscopy. The azide (B81097) asymmetric stretching vibration occurs in a spectrally clear window (around 2100 cm⁻¹) where background absorption from proteins and nucleic acids is minimal, making it ideal for studying molecules in biological environments.

The azido group exhibits a large extinction coefficient and its vibrational frequency is sensitive to the local environment, including hydrogen bonding and electric fields. 2D IR photon echo spectroscopy can probe ultrafast dynamic events and measure frequency-frequency correlation functions, providing insights into the dynamics of the probe's surroundings. Studies using azido-probes, such as 2'-azido-2'-deoxyuridine, have demonstrated the sensitivity of the azido group's correlation function to solvent dynamics, particularly hydrogen bonding. While direct studies on this compound using this specific technique were not found, the presence of the azido group in this compound makes it a potential candidate for such investigations to understand its local environment and dynamics when interacting with biomolecules. The large transition dipole strength of the azido group enhances the signal in nonlinear IR studies, allowing for studies at low concentrations.

Isotopic Labeling Strategies in NMR for this compound Interaction Studies

Isotopic labeling, particularly with ¹³C and ¹⁵N, is a powerful strategy in NMR spectroscopy to study the interactions and dynamics of biomolecules. While this compound itself is a relatively small molecule compared to large proteins, isotopic labeling becomes highly relevant when studying its interactions with larger biomolecular targets like tubulin or microtubules.

Uniform or site-specific isotopic labeling of the biomolecule allows for the simplification of complex NMR spectra and provides the ability to monitor specific residues or regions involved in binding to this compound. Changes in chemical shifts and relaxation parameters of labeled nuclei upon binding of this compound can provide detailed information about the binding interface, affinity, and conformational changes induced by the interaction. Isotopic labeling can facilitate resonance assignment and enable the use of advanced multi-dimensional NMR experiments tailored for studying protein-ligand complexes. This approach is particularly valuable for investigating protein-ligand interactions under various solution conditions. The use of isotopically labeled unnatural amino acids can also provide unique opportunities for site-specific labeling in protein-ligand studies.

X-ray Crystallography of this compound-Biomolecule Complexes for Atomic-Level Insights

X-ray crystallography is a premier technique for determining the three-dimensional atomic structure of molecules and their complexes at high resolution. Applying X-ray crystallography to this compound-biomolecule complexes, such as with tubulin or microtubules, can provide atomic-level details of the binding site and the interactions stabilizing the complex.

The technique involves obtaining well-ordered crystals of the complex, diffracting X-rays off these crystals, and mathematically interpreting the resulting diffraction pattern to reconstruct the electron density map, from which the atomic positions are determined. X-ray crystallography has been used to determine the structures of taxoids, including paclitaxel (B517696), often in complex with tubulin, providing crucial insights into their mechanism of action. While obtaining high-quality crystals of taxoid-microtubule complexes can be challenging, successful crystallization allows for the visualization of how this compound fits into its binding pocket, the specific amino acid residues it interacts with, and any conformational changes in the biomolecule upon binding. This atomic-level information is invaluable for understanding the molecular basis of this compound's activity and for structure-based design efforts. X-ray crystallography is widely used to understand the structure and function of biological molecules and their interactions.

Fluorescence Spectroscopy for Probing this compound-Mediated Interactions and Dynamics

Fluorescence spectroscopy offers a sensitive approach to study molecular interactions and dynamics involving this compound, particularly if this compound itself is fluorescent or can be conjugated to a fluorescent probe. The azido group in this compound can serve as a handle for conjugating fluorescent dyes, creating fluorescent taxoid derivatives.

Fluorescence techniques can be used to investigate the binding of this compound to its targets, measure binding affinities, and monitor conformational changes or dynamics upon binding. Techniques like fluorescence correlation spectroscopy (FCS) can provide information about the diffusion of fluorescently labeled molecules and their aggregation state or interactions. Fluorescence recovery after photobleaching (FRAP) is another technique used to study diffusion and dynamics in biological systems. Fluorescent taxoids have been successfully employed as probes to visualize microtubule structures and study their interactions. Changes in fluorescence properties, such as emission spectra or lifetime, can be sensitive to the microenvironment of the fluorescent probe, providing insights into the binding site characteristics. Förster Resonance Energy Transfer (FRET), using a fluorescently labeled this compound and an appropriately labeled biomolecule, can provide distance information and reveal conformational changes.

Cryo-Electron Microscopy in Elucidating this compound-Microtubule Complex Architectures

Cryo-Electron Microscopy (Cryo-EM) is a powerful technique for determining the three-dimensional structure of large biomolecular complexes, including those that are difficult to crystallize. Given this compound's relationship to Taxol and its interaction with microtubules, cryo-EM is particularly well-suited for elucidating the architecture of this compound-microtubule complexes.

Future Perspectives and Emerging Research Avenues for Azidotaxol

Development of Next-Generation Bioorthogonal Azidotaxol Probes with Enhanced Specificity

Future research on this compound probes is focused on enhancing their specificity and reactivity for bioorthogonal applications. The azide (B81097) group in this compound allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate fluorescent tags, affinity labels, or other reporter molecules nsf.gov.

Efforts are directed towards:

Optimizing Linker Design: Developing novel linker strategies that maintain the bioactivity of the taxane (B156437) core while allowing for efficient and specific conjugation of diverse payloads. This includes exploring linkers that minimize steric hindrance and improve the accessibility of the azide group for reaction nsf.gov.

Improving Reaction Kinetics: Designing this compound probes that react with their cognate partners at accelerated rates, which is crucial for real-time imaging and dynamic biological studies. This may involve modifications to the azide group or the introduction of catalytic elements within the probe structure rsc.org.

Minimizing Off-Target Interactions: Enhancing the selectivity of this compound probes to ensure that labeling occurs predominantly at the intended biological targets, reducing non-specific binding and background noise in complex cellular environments nsf.gov.

Integration with Advanced Imaging Modalities for Live-Cell and In Vivo Research

The bioorthogonal nature of this compound makes it an ideal candidate for integration with cutting-edge imaging techniques, enabling the visualization of its cellular localization and interactions in real-time.

Key areas of development include:

Super-Resolution Microscopy: Utilizing super-resolution techniques (e.g., STED, PALM, STORM) to visualize this compound's interaction with microtubules and other cellular components at nanoscale resolution in live cells. This provides unprecedented detail on the drug's mechanism of action at the molecular level researchgate.net.

Live-Cell Imaging: Developing this compound conjugates with fluorophores optimized for live-cell imaging, allowing researchers to track the probe's entry into cells, its distribution, and its dynamic interactions with microtubules during different phases of the cell cycle researchgate.net.

In Vivo Imaging: Exploring the use of this compound probes with imaging modalities suitable for in vivo studies, such as near-infrared fluorescence (NIRF) imaging or positron emission tomography (PET), to monitor drug delivery, distribution, and target engagement in animal models. This can provide insights into pharmacokinetic and pharmacodynamic properties in a living organism google.com.

Application in Spatially Resolved Chemical Biology Research

This compound's ability to be precisely labeled opens doors for spatially resolved chemical biology, allowing for the mapping of molecular interactions within specific cellular compartments or tissues.

Research in this area focuses on:

Subcellular Localization Studies: Using this compound probes to precisely determine the subcellular localization of paclitaxel's action, beyond just microtubules, potentially identifying novel intracellular targets or accumulation sites.

Proximity Ligation Assays (PLA): Employing this compound in PLA-based approaches to identify proteins that interact with paclitaxel (B517696) or its binding partners in close proximity within the cellular environment, providing insights into protein-protein interactions modulated by the drug.

Spatial Proteomics: Integrating this compound-based photoaffinity labeling with advanced mass spectrometry techniques to identify and quantify proteins that are directly or indirectly affected by paclitaxel in a spatially defined manner within cells or tissues researchgate.net. This can reveal how drug-target interactions vary across different cellular regions.

Exploration of Novel Molecular Targets and Signaling Pathways Modulated by this compound

While paclitaxel is primarily known for its microtubule-stabilizing effects, this compound can facilitate the discovery of additional, previously uncharacterized molecular targets and signaling pathways.

Areas of investigation include:

Off-Target Binding Identification: Using this compound as a chemical handle to pull down or label proteins that bind to paclitaxel beyond tubulin, potentially revealing new mechanisms of action or off-target effects that contribute to its therapeutic or adverse profiles nih.goviupac.org.

Signaling Pathway Modulation: Investigating how this compound influences various cellular signaling cascades, such as those involved in apoptosis, cell proliferation, and DNA damage response, independent of its direct microtubule effects. Studies have shown that paclitaxel can activate MAPK signaling pathways, including ERK 1/2 and p38 MAP-kinases, which are involved in apoptosis researchgate.netnih.gov.

Resistance Mechanism Elucidation: Employing this compound to identify molecular changes or novel targets that emerge in drug-resistant cancer cells, providing insights into mechanisms of resistance and potential strategies to overcome them researchgate.netresearchgate.net.

Synergistic Approaches Combining this compound with Genetic and Proteomic Technologies

Combining this compound with advanced genetic and proteomic technologies can provide a more comprehensive understanding of its biological impact and facilitate the development of synergistic therapeutic strategies.

Future directions include:

CRISPR-Cas9 Screening: Utilizing CRISPR-Cas9 gene editing in conjunction with this compound treatment to identify genes whose knockout or overexpression alters cellular sensitivity or resistance to the compound. This can pinpoint genetic vulnerabilities or protective mechanisms uu.nl.

Quantitative Proteomics: Applying quantitative proteomic methods (e.g., SILAC, TMT) to analyze global protein expression changes in response to this compound treatment. This can reveal altered protein networks and pathways, providing a holistic view of the cellular response researchgate.netgenewiz.com.

Chemoproteomics: Leveraging this compound as a chemical probe in chemoproteomic workflows to directly identify and characterize protein targets and off-targets in a high-throughput manner, leading to a more complete understanding of its polypharmacology nih.gov.

Q & A

Q. What minimal information must be included in this compound studies to meet reproducibility standards?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.